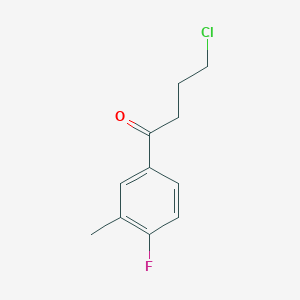

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Descripción general

Descripción

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a butanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with chloroacetone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that derivatives of compounds similar to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane exhibit significant antimicrobial properties. For instance, research has shown that modifications of halogenated compounds can enhance their efficacy against resistant bacterial strains, making them potential candidates for new antibiotic formulations .

Drug Development : The compound's structure allows for modifications that can lead to the development of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold in drug design, particularly in developing treatments for conditions where existing medications are ineffective due to resistance .

Materials Science Applications

Polymer Chemistry : In materials science, the compound can serve as a precursor for synthesizing various polymers. Its functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives .

Nanomaterials : The integration of this compound into nanomaterials has been explored for enhancing the performance of electronic devices. By modifying its structure, researchers have been able to create nanocomposites that exhibit improved electrical conductivity and thermal stability .

Solvent Alternatives

Given the increasing regulatory pressures on the use of traditional solvents, this compound has been investigated as a potential alternative in cleaning and degreasing applications. Its properties suggest that it could replace chlorinated solvents commonly used in industrial processes, which are known to have detrimental environmental impacts .

Case Study 1: Antimicrobial Efficacy

A study conducted at Ain Shams University evaluated various derivatives of halogenated compounds, including those related to this compound. The findings demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Case Study 2: Polymer Synthesis

Research published in the Royal Society of Chemistry highlighted the successful use of this compound in synthesizing novel polymers with enhanced mechanical properties. The study focused on creating materials suitable for high-performance applications such as aerospace components .

Case Study 3: Solvent Replacement

A project aimed at identifying safer alternatives to chlorinated solvents included trials with this compound. Results indicated that this compound could effectively clean metal surfaces without the harmful environmental effects associated with traditional solvents .

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-1-(4-fluorophenyl)-1-oxobutane

- 4-Chloro-1-(3-methylphenyl)-1-oxobutane

- 4-Chloro-1-(4-methylphenyl)-1-oxobutane

Uniqueness

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a chloro and a fluoro substituent on a phenyl ring, suggests possible interactions with biological targets that can lead to therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The chemical formula for this compound is C₁₁H₁₂ClF₁O. It possesses distinct physical properties such as:

| Property | Value |

|---|---|

| Molecular Weight | 232.67 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific activities observed in studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of halogenated ketones. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria. A recent study reported that derivatives with halogen substitutions demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented extensively. For example, pyrazole derivatives have shown significant inhibition of inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2), suggesting that similar mechanisms could be at play for this compound. Compounds exhibiting IC₅₀ values in the low micromolar range have been linked to reduced inflammation in animal models .

Anticancer Activity

Emerging evidence suggests that halogenated compounds can inhibit cancer cell proliferation. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity index (SI) for these compounds often exceeds 20, indicating a promising therapeutic window . Specific studies highlighted that related compounds inhibited tumor growth in vivo, showcasing significant potential for further development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various halogenated ketones against resistant bacterial strains, it was found that compounds structurally similar to this compound exhibited MIC values as low as 0.5 μg/mL against resistant Mycobacterium strains, demonstrating robust antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanisms

A series of experiments conducted on animal models indicated that the administration of related compounds led to a significant reduction in paw edema and inflammatory markers such as TNF-α and IL-6. These findings suggest that the compound may act through inhibition of key inflammatory pathways .

Propiedades

IUPAC Name |

4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCPOPFECWKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645152 | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-04-1 | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.